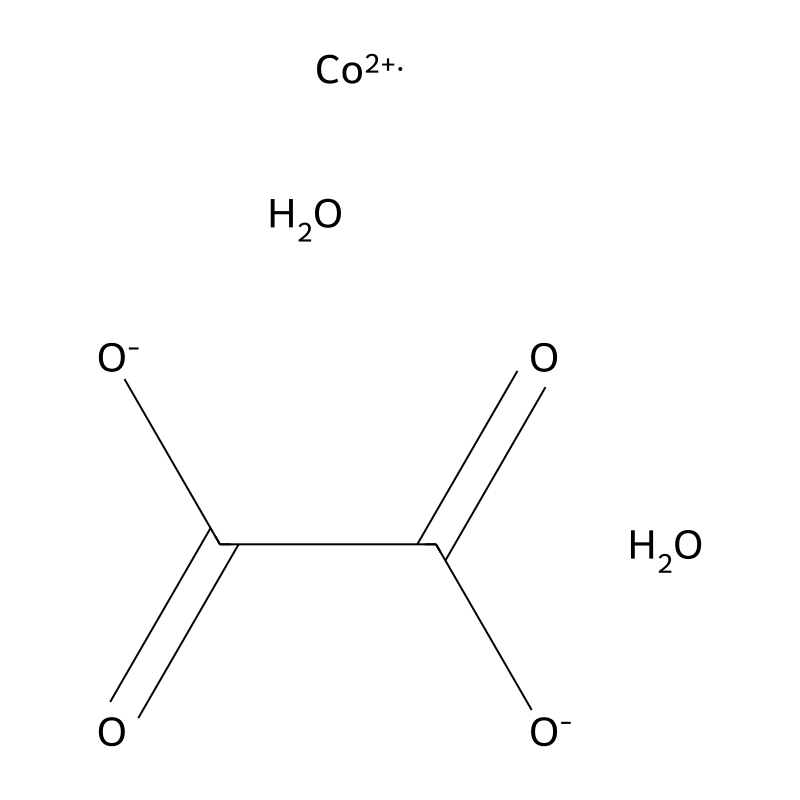Cobalt(II) oxalate dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Thermal Decomposition
Scientific Field: Physical Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the study of its thermal decomposition.
Methods of Application: The thermal decomposition of Cobalt(II) oxalate dihydrate is studied using various techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Stabilizer for Hydrogen Cyanide
Scientific Field: Industrial Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used as a stabilizer for hydrogen cyanide .
Methods of Application: In this application, Cobalt(II) oxalate dihydrate is added to hydrogen cyanide to prevent its decomposition .
Results: The use of Cobalt(II) oxalate dihydrate as a stabilizer can significantly increase the shelf-life of hydrogen cyanide .
Preparation of Cobalt Catalysts
Scientific Field: Catalysis
Application Summary: Cobalt(II) oxalate dihydrate is used in the preparation of cobalt catalysts .
Methods of Application: The compound is decomposed under controlled conditions to produce cobalt oxide, which is then used as a catalyst in various chemical reactions .
Results: The resulting cobalt catalysts can be used in a wide range of industrial processes, including the production of synthetic fuels and the reduction of nitrogen oxides in vehicle exhaust .
Temperature Indicator
Scientific Field: Thermodynamics
Application Summary: Cobalt(II) oxalate dihydrate is used as a temperature indicator.
Methods of Application: The compound changes color when heated, which can be used to estimate the temperature.
Results: This application is particularly useful in experiments where precise temperature control is required.
Preparation of Cobalt Metal Powder
Scientific Field: Metallurgy
Application Summary: Cobalt(II) oxalate dihydrate is used in the preparation of cobalt metal powder for powder-metallurgical applications.
Methods of Application: The compound is decomposed under controlled conditions to produce cobalt metal powder.
Recycling of Lithium-Ion Batteries
Scientific Field: Environmental Science
Application Summary: Cobalt(II) oxalate dihydrate is produced in the process of recycling lithium-ion batteries.
Methods of Application: The cobalt is obtained from the cathode material (LiCoO2) by leaching with sulfuric acid and then precipitated with ammonium oxalate.
Results: This process allows for the efficient recycling of valuable materials from used batteries.
High-Purity Salts Production
Scientific Field: Industrial Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the production of high-purity salts.
Methods of Application: The compound is processed under controlled conditions to produce high-purity salts.
Synthesis of Cobalt(III) Oxalate Complexes
Scientific Field: Inorganic Chemistry
Application Summary: Cobalt(II) oxalate dihydrate is used in the synthesis of cobalt(III) oxalate complexes.
Methods of Application: The compound is reacted with other reagents under specific conditions to produce cobalt(III) oxalate complexes.
Results: These complexes have various applications in the field of inorganic chemistry.
Synthesis of Cobalt(II) Hydroxide
Cobalt(II) oxalate dihydrate is an inorganic compound with the chemical formula . It appears as a white to pink crystalline powder and is classified as a coordination polymer, where cobalt ions are octahedrally coordinated by oxalate ligands. This compound is notable for its role in various chemical processes, particularly in the synthesis of cobalt-based catalysts and materials used in powder metallurgy .
Cobalt(II) oxalate dihydrate can pose health risks upon exposure. Here are some safety concerns:
- Toxicity: Cobalt is a suspected human carcinogen. Inhalation or ingestion of cobalt dust can cause respiratory problems and other health effects.
- Flammability: Not flammable but may decompose upon heating, releasing harmful gases [].
Precautionary Measures:
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
- Ensure proper ventilation in the workplace to avoid inhalation of dust particles.
- Follow safe disposal procedures for cobalt-containing waste.
- Dehydration Reaction: Upon heating, cobalt(II) oxalate dihydrate loses water molecules to form anhydrous cobalt(II) oxalate.
- Thermal Decomposition: At elevated temperatures, cobalt(II) oxalate decomposes into cobalt metal and carbon dioxide.
- Reaction with Acids: Cobalt(II) oxalate reacts with strong acids to release carbon dioxide and form soluble cobalt salts.
Cobalt(II) oxalate dihydrate can be synthesized through several methods:
- Precipitation Method: Cobalt sulfate or cobalt chloride can be reacted with ammonium oxalate in an aqueous solution:
- Recycling Lithium-Ion Batteries: Cobalt can be extracted from spent lithium-ion batteries using sulfuric acid leaching followed by precipitation with ammonium oxalate, leading to the formation of cobalt(II) oxalate dihydrate .
Interaction studies involving cobalt(II) oxalate dihydrate primarily focus on its reactivity with other chemical species and its potential biological interactions. Research indicates that its interactions can lead to the formation of various coordination complexes, which may have implications in catalysis and material properties.
Several compounds exhibit similarities to cobalt(II) oxalate dihydrate, particularly other metal oxalates. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cobalt(I) oxalate | CoC₂O₄ | Lower oxidation state; less stable than Co(II). |
| Cobalt(III) oxalate | Co(C₂O₄)₃ | Higher oxidation state; forms more stable complexes. |
| Nickel(II) oxalate | NiC₂O₄ | Similar coordination chemistry; often used in batteries. |
| Copper(II) oxalate | CuC₂O₄ | Exhibits different thermal stability and color properties. |
Cobalt(II) oxalate dihydrate is unique due to its specific coordination geometry and stability compared to other metal oxalates, making it particularly useful in catalysis and material applications .








